amine hydrochloride](/img/structure/B5293831.png)
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, also known as ABPA hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves its binding to GPCRs, which results in the activation or inhibition of downstream signaling pathways. The specific GPCRs that [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride binds to and the resulting effects depend on the structure of the compound and the target receptor.
Biochemical and Physiological Effects:
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell proliferation. These effects are mediated through the binding of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride to specific GPCRs and the resulting activation or inhibition of downstream signaling pathways.
实验室实验的优点和局限性
One advantage of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride is its potential as a tool for studying GPCRs and their signaling pathways. However, one limitation is that the compound may have off-target effects or interact with other proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride. One direction is the development of more potent and selective compounds that can be used as drugs for the treatment of various diseases. Another direction is the identification of novel GPCRs that [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride can bind to and modulate, which can provide insights into the physiological functions of these receptors. Additionally, the use of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride as a tool for studying GPCR signaling pathways can lead to the discovery of new therapeutic targets and the development of more effective drugs.
In conclusion, [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride have been discussed. Further research on this compound can lead to the development of novel drugs and the discovery of new therapeutic targets.
合成方法
The synthesis of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves the reaction of 4-(allyloxy)benzylamine with 4-pyridinylmethyl chloride in the presence of hydrochloric acid. The reaction yields [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride as a white crystalline solid.
科学研究应用
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been studied for its potential application as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction pathways and are involved in various physiological processes such as vision, smell, taste, and hormone regulation. [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been shown to bind to GPCRs and modulate their activity, making it a potential candidate for the development of novel drugs.
属性
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-11-19-16-5-3-14(4-6-16)12-18-13-15-7-9-17-10-8-15;/h2-10,18H,1,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACCTUJKLUGAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

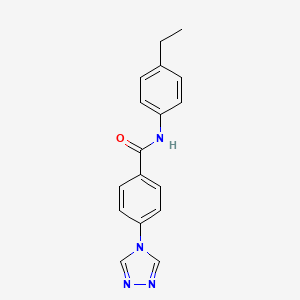
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
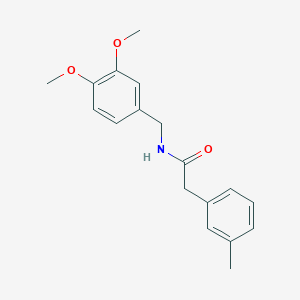

![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)

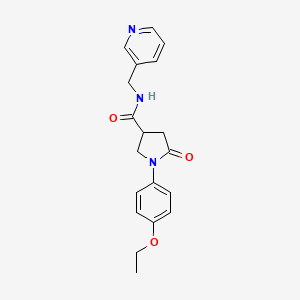
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
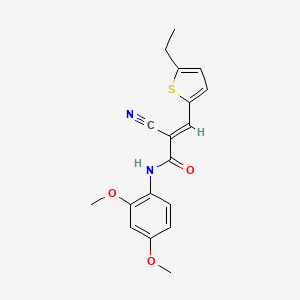
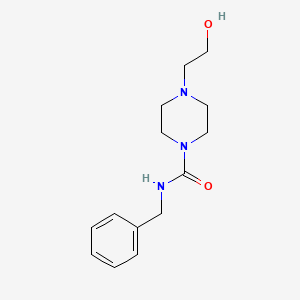
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)